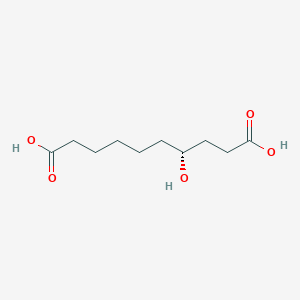(4R)-4-Hydroxydecanedioic acid
CAS No.: 667430-57-1
Cat. No.: VC16831532
Molecular Formula: C10H18O5
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 667430-57-1 |
|---|---|
| Molecular Formula | C10H18O5 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | (4R)-4-hydroxydecanedioic acid |
| Standard InChI | InChI=1S/C10H18O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)/t8-/m1/s1 |
| Standard InChI Key | MHSRCUQGLZTKCR-MRVPVSSYSA-N |
| Isomeric SMILES | C(CC[C@H](CCC(=O)O)O)CCC(=O)O |
| Canonical SMILES | C(CCC(CCC(=O)O)O)CCC(=O)O |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
(4R)-4-Hydroxydecanedioic acid has the molecular formula C₁₀H₁₈O₅ and a molecular weight of 218.247 g/mol . The structure consists of a decanedioic acid backbone with a hydroxyl group at the fourth carbon in the R configuration. Its IUPAC name is (4R)-4-hydroxydecanedioic acid, reflecting the stereochemistry and functional groups.
The presence of two carboxylic acid groups (-COOH) at the terminal carbons and a hydroxyl (-OH) group at C4 creates a polar molecule with potential for hydrogen bonding and chelation. The R configuration at C4 introduces chirality, which may influence biological activity and crystallinity .
Synthesis and Production Methods
Microbial Synthesis via Polyhydroxyalkanoate (PHA) Degradation
A patented method describes the production of optically active (R)-hydroxycarboxylic acids through intracellular degradation of PHAs in microorganisms . For example, Pseudomonas aeruginosa and recombinant strains degrade medium-chain-length PHAs to release monomers like (R)-3-hydroxydecanoic acid under controlled pH and temperature . Adapting this approach, (4R)-4-hydroxydecanedioic acid could theoretically be synthesized by engineering PHA synthases to incorporate 4-hydroxy monomers, followed by auto-degradation.
Key Steps in Microbial Production:
-
Fermentation: Culturing PHA-accumulating strains (e.g., Pseudomonas, Burkholderia) in media supplemented with carbon precursors.
-
PHA Extraction: Harvesting cellular biomass and isolating PHAs.
-
Auto-Degradation: Incubating PHAs under mild acidic/basic conditions to hydrolyze ester bonds, releasing hydroxycarboxylic acids .
Chemical Synthesis
Chemical routes may involve:
-
Hydroxylation of Decanedioic Acid: Direct hydroxylation using catalysts like Fe(II)/α-ketoglutarate-dependent dioxygenases.
-
Asymmetric Reduction: Enzymatic reduction of 4-ketodecanedioic acid using alcohol dehydrogenases to achieve the R configuration .
Physical and Chemical Properties
Physicochemical Characteristics
| Property | Value/Description | Source Analog |
|---|---|---|
| Molecular Weight | 218.247 g/mol | |
| Melting Point | Estimated 80–90°C* | (similar chain) |
| Solubility | Polar solvents (water, ethanol) | |
| LogP | ~1.2 (predicted) |
*Based on 4-hydroxydodecanoic acid (m.p. 84–86°C) .
Stability and Reactivity
-
Thermal Stability: Likely stable below 150°C, decomposing via decarboxylation at higher temperatures.
-
Acid/Base Sensitivity: Susceptible to esterification or lactonization under acidic conditions .
Research Gaps and Future Directions
-
Synthetic Optimization: Developing efficient microbial or enzymatic routes for large-scale production.
-
Biological Activity Screening: Testing antimicrobial, anti-inflammatory, or metabolic properties.
-
Material Science: Exploring copolymerization with lactic acid or glycolic acid for novel bioplastics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume